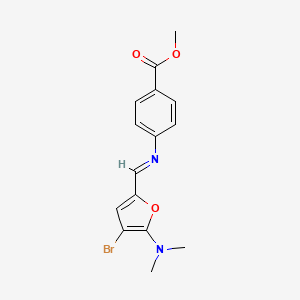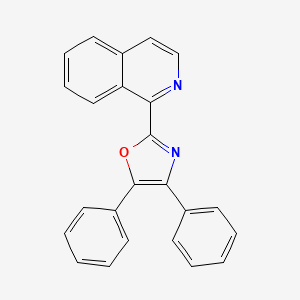
2-Isoquinolin-1-yl-4,5-diphenyl-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole is a heterocyclic compound that features both isoquinoline and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole can be achieved through several methods. One common approach involves the reaction of isoquinoline derivatives with oxazole precursors under specific conditions. For instance, a rhodium-catalyzed homodimerization–cyclization reaction of vinyl isocyanides can be employed to construct the oxazole ring . Another method involves the oxidative dehydrogenation and ring opening of lactam in isoindoloisoquinolinones using iodine under sealed tube conditions .
Industrial Production Methods
Industrial production of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole typically involves scalable and efficient synthetic routes. Metal-free oxidative cross-coupling reactions have been developed to provide a straightforward and scalable route to acquire the desired compound . These methods are advantageous due to their practicality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazole or isoquinoline rings.
Substitution: The compound can undergo substitution reactions where functional groups on the rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine for oxidative dehydrogenation , and various reducing agents for reduction reactions. Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative dehydrogenation can yield 2-(isoquinolin-1-yl)benzoic acids , while reduction reactions can produce reduced derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(Isoquinolin-1-yl)-4,5-diphenyloxazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the construction of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole involves its interaction with molecular targets and pathways in biological systems. For instance, isoquinoline derivatives have been shown to modulate signaling pathways such as the cAMP/PKA/CREB pathway . The compound’s effects are mediated through its binding to specific receptors or enzymes, leading to downstream biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole include:
- 2-(Isoquinolin-1-yl)benzoic acids
- 1-(Isoquinolin-1-yl)naphthalen-2-ol (QUINOL)
- Oxoisoaporphine alkaloids
Uniqueness
What sets 2-(Isoquinolin-1-yl)-4,5-diphenyloxazole apart from these similar compounds is its unique combination of isoquinoline and oxazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C24H16N2O |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-isoquinolin-1-yl-4,5-diphenyl-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O/c1-3-10-18(11-4-1)21-23(19-12-5-2-6-13-19)27-24(26-21)22-20-14-8-7-9-17(20)15-16-25-22/h1-16H |
Clave InChI |
CYEHNBFRCZLKJT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(OC(=N2)C3=NC=CC4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


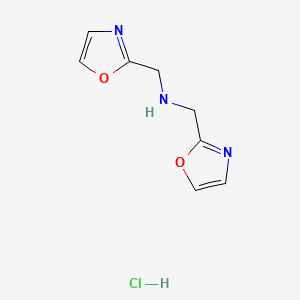

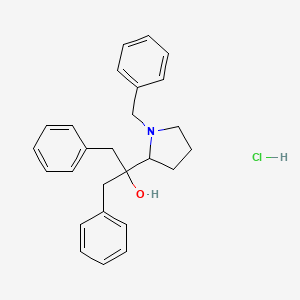
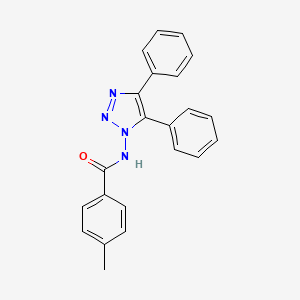
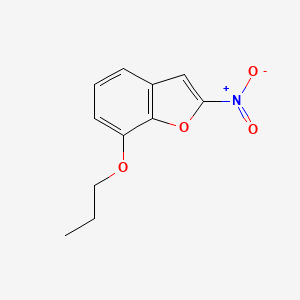
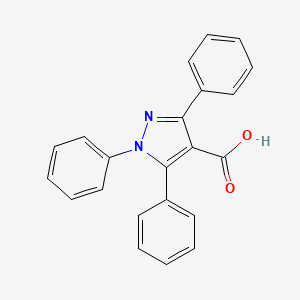
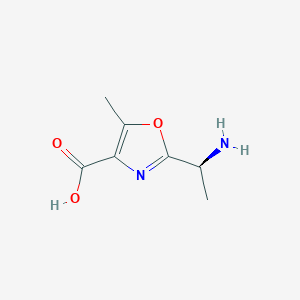
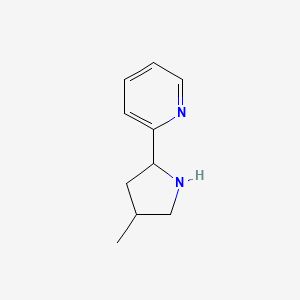

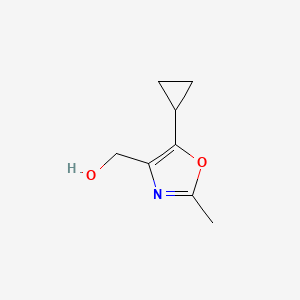
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
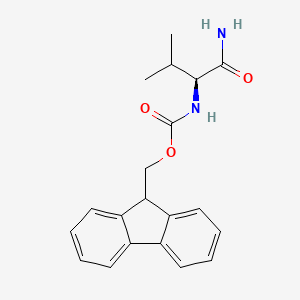
![2-(Carboxymethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B15209501.png)
